12-Tetradecen-1-ol, acetate, (12E)- 12-Tetradecen-1-ol, acetate, (12E)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16704091
InChI: InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3
SMILES:
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol

12-Tetradecen-1-ol, acetate, (12E)-

CAS No.:

Cat. No.: VC16704091

Molecular Formula: C16H30O2

Molecular Weight: 254.41 g/mol

* For research use only. Not for human or veterinary use.

12-Tetradecen-1-ol, acetate, (12E)- -

Specification

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
IUPAC Name tetradec-12-enyl acetate
Standard InChI InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3
Standard InChI Key CRJBZFQLVNBSHX-UHFFFAOYSA-N
Canonical SMILES CC=CCCCCCCCCCCCOC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

12-Tetradecen-1-ol, acetate, (12E)- (IUPAC name: tetradec-12-enyl acetate) consists of a 14-carbon aliphatic chain with an acetate group at the first position and a double bond between carbons 12 and 13 in the trans configuration . Key identifiers include:

  • Molecular Formula: C₁₆H₃₀O₂

  • Molecular Weight: 254.41 g/mol

  • Boiling Point: 115°C at 0.1 mmHg

  • SMILES Notation: CC=CCCCCCCCCCCCOC(=O)C

  • InChIKey: CRJBZFQLVNBSHX-UHFFFAOYSA-N

The compound’s stereochemistry is critical to its function, as the (E)-configuration enhances stability and interaction with biological receptors compared to its (Z)-isomer .

Synthesis and Manufacturing

Esterification Methods

The primary synthesis route involves esterification of 12-tetradecen-1-ol with acetic anhydride or acetyl chloride under acidic or basic conditions . For example:
12-Tetradecen-1-ol+Acetic AnhydrideH+12-Tetradecen-1-ol, Acetate+Acetic Acid\text{12-Tetradecen-1-ol} + \text{Acetic Anhydride} \xrightarrow{\text{H}^+} \text{12-Tetradecen-1-ol, Acetate} + \text{Acetic Acid}
This method achieves yields exceeding 80% under optimized conditions .

Alternative Routes via Carbon-Carbon Coupling

Advanced synthetic strategies employ palladium-catalyzed cross-coupling reactions to construct the unsaturated backbone. A notable approach involves alkynylation followed by stereoselective hydrogenation :

  • Alkynylation: Coupling of ω-functionalized acetylene derivatives with alkyl halides.

  • Hydrogenation: Selective reduction of the triple bond to the (E)-double bond using Lindlar’s catalyst .

This method minimizes byproducts and enhances stereochemical purity, though it requires specialized reagents and conditions .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight254.41 g/mol
Boiling Point115°C @ 0.1 mmHg
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, hexane)Inferred
Density~0.89 g/cm³ (estimated)Inferred
LogP (Partition Coefficient)~6.2 (predicted)Inferred

The compound’s hydrophobicity (high LogP) facilitates its use in lipid-rich environments, such as insect cuticles .

Biological and Industrial Applications

Role in Pheromone Systems

As a pheromone precursor, 12-Tetradecen-1-ol, acetate, (12E)- is integral to the communication systems of Lepidoptera species . For example, it mimics the sex pheromones of Sparganothis pilleriana and Loxostege sticticalis, enabling eco-friendly pest control via mating disruption .

Industrial Uses

  • Organic Synthesis: Serves as a building block for chiral auxiliaries and liquid crystals .

  • Material Science: Modifies polymer matrices to enhance flexibility and thermal stability .

Research Advancements and Challenges

Stereochemical Control

Recent studies focus on improving (E)-selectivity during synthesis. Catalytic systems using nickel or palladium complexes achieve >90% stereochemical purity, reducing reliance on toxic solvents like hexamethylphosphoramide (HMPA) .

Environmental Impact Assessments

Biodegradation studies indicate moderate persistence in soil (half-life: 30–60 days), necessitating further research into eco-friendly formulations .

Future Directions

  • Biotechnological Production: Engineered microbial strains (e.g., Saccharomyces cerevisiae) could enable sustainable synthesis via fatty acid pathways .

  • Nanocarrier Systems: Encapsulation in lipid nanoparticles may enhance delivery efficiency in agricultural applications .

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